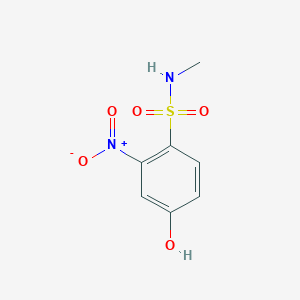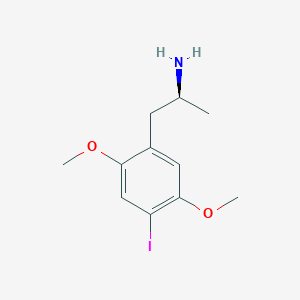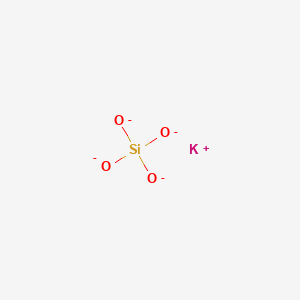![molecular formula C9H7K2NO4 B13782801 Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt CAS No. 67893-41-8](/img/structure/B13782801.png)
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt is a chemical compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the amino group is substituted with a carboxymethyl group, and it is neutralized with potassium ions. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt typically involves the reaction of 2-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the carbon atom of chloroacetic acid, resulting in the formation of the carboxymethyl group. The product is then neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Carboxymethyl)amino]benzoic acid: Similar structure but without the potassium salt.
2-Aminobenzoic acid: Lacks the carboxymethyl group.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt is unique due to the presence of both the carboxymethyl group and the potassium salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The dipotassium salt form enhances its solubility and stability, which is advantageous in various experimental conditions.
Propriétés
Numéro CAS |
67893-41-8 |
|---|---|
Formule moléculaire |
C9H7K2NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
dipotassium;2-(carboxylatomethylamino)benzoate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;;/h1-4,10H,5H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clé InChI |
TVYHQNJYGREIOE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)




![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)




![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)

![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
